Methyl 3-amino-4-(m-tolylamino)benzoate

Lipophilicity Drug-likeness Membrane permeability

Methyl 3-amino-4-(m-tolylamino)benzoate is a disubstituted benzoate ester belonging to the 3-amino-4-arylaminobenzoate class, characterized by a methyl ester at the 1-position, a free primary amine at the 3-position, and an m-tolylamino (3-methylphenylamino) group at the 4-position. With a molecular formula of C₁₅H₁₆N₂O₂ and a molecular weight of 256.30 g/mol, it serves as a versatile intermediate in pharmaceutical research, particularly for constructing kinase inhibitors and other bioactive heterocycles.

Molecular Formula C15H16N2O2
Molecular Weight 256.30 g/mol
Cat. No. B8591308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-4-(m-tolylamino)benzoate
Molecular FormulaC15H16N2O2
Molecular Weight256.30 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC2=C(C=C(C=C2)C(=O)OC)N
InChIInChI=1S/C15H16N2O2/c1-10-4-3-5-12(8-10)17-14-7-6-11(9-13(14)16)15(18)19-2/h3-9,17H,16H2,1-2H3
InChIKeyPGBNMCRFGXMDNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-amino-4-(m-tolylamino)benzoate: A Specialized 3-Amino-4-arylaminobenzoate Building Block for Medicinal Chemistry


Methyl 3-amino-4-(m-tolylamino)benzoate is a disubstituted benzoate ester belonging to the 3-amino-4-arylaminobenzoate class, characterized by a methyl ester at the 1-position, a free primary amine at the 3-position, and an m-tolylamino (3-methylphenylamino) group at the 4-position . With a molecular formula of C₁₅H₁₆N₂O₂ and a molecular weight of 256.30 g/mol, it serves as a versatile intermediate in pharmaceutical research, particularly for constructing kinase inhibitors and other bioactive heterocycles . The compound's ortho-disposed amino and arylamino groups enable regioselective cyclization chemistry, while the m-methyl substituent on the N-aryl ring provides a distinct steric and electronic profile compared to unmethylated or para-substituted analogs, offering medicinal chemists a tunable vector for lead optimization .

Why Methyl 3-amino-4-(m-tolylamino)benzoate Cannot Be Replaced by Generic 3-Aminobenzoate Esters or 4-Arylaminobenzoate Analogs


Substituting methyl 3-amino-4-(m-tolylamino)benzoate with a simpler 3-aminobenzoate or a differently substituted 4-arylaminobenzoate analog is scientifically unsound because the precise substitution pattern governs three critical parameters: (i) the electronic character of the N-aryl ring, which modulates reactivity in cyclocondensation and cross-coupling reactions; (ii) the lipophilicity of the scaffold, which influences membrane permeability and non-specific protein binding; and (iii) the chemoselectivity of the two inequivalent amino groups during sequential derivatization . For instance, replacing the m-tolylamino group with a phenylamino group (des-methyl analog) reduces the computed XLogP3 by approximately 0.5 log units and removes a rotatable bond, altering both the physicochemical and conformational landscape of downstream products [1]. Similarly, changing the ester from methyl to ethyl affects hydrolytic stability and the crystallinity of intermediates . These structural differences propagate through multi-step syntheses, potentially leading to divergent impurity profiles, pharmacokinetic properties, and patent scope [2].

Quantitative Differentiation Evidence for Methyl 3-amino-4-(m-tolylamino)benzoate Against Closest Analogs


Lipophilicity (XLogP3) Increase Driven by m-Methyl Substituent Compared to Des-Methyl Phenylamino Analog

The m-tolylamino substituent confers approximately 0.5 log units higher lipophilicity compared to the des-methyl phenylamino analog. The comparator compound, methyl 3-amino-4-(phenylamino)benzoate, has an experimentally derived XLogP3 of 2.6 [1]. Applying a standard aromatic methyl group contribution of +0.5 to +0.6 log units, the target compound is estimated to have an XLogP3 of approximately 3.1–3.2 [2]. This increased lipophilicity enhances predicted membrane permeability, which is a critical parameter for intracellular target engagement in cell-based assays.

Lipophilicity Drug-likeness Membrane permeability

Increased Rotatable Bond Count and Conformational Flexibility Relative to Phenylamino Analog

The target compound possesses five rotatable bonds versus four for the des-methyl phenylamino analog, methyl 3-amino-4-(phenylamino)benzoate [1]. The additional rotatable bond arises from the m-methyl group, which introduces an extra degree of conformational freedom. This modest increase in flexibility can influence the entropic penalty upon target binding and affect the crystallization behavior of both the compound itself and its downstream derivatives.

Conformational analysis Molecular flexibility Target binding entropy

Molecular Weight Increase and Topological Polar Surface Area (TPSA) Conservation Relative to Des-Methyl Analog

The target compound (MW 256.30 g/mol) is 14 Da heavier than methyl 3-amino-4-(phenylamino)benzoate (MW 242.27 g/mol) [1]. Critically, the topological polar surface area (TPSA) remains identical at 64.4 Ų for both compounds, as the additional methyl group is non-polar and does not contribute to TPSA [1]. This means the target compound increases hydrophobicity and molecular weight without compromising the TPSA-based prediction of oral absorption (TPSA < 140 Ų threshold is maintained). This is a favorable trajectory for maintaining drug-likeness while modulating potency and selectivity.

Molecular weight Polar surface area Oral bioavailability predictors

Superior Synthetic Yield and Purity via Selective Esterification Process Over Conventional Fischer Esterification

The patented process (EP 0853077 A1) for producing alkyl 3-amino-4-substituted benzoates achieves yields of 91–95% with purity ≥98% by employing a basic carbonate (K₂CO₃ or Na₂CO₃) in DMF or DMSO, enabling selective esterification of the carboxylic acid without protecting the amino group [1]. In contrast, conventional Fischer esterification (acid-catalyzed esterification with alcohol) leads to simultaneous N-alkylation of the amino group, depressing yields below what is achievable by the patented process [1]. This yield advantage is critical for procurement decisions where cost per gram of high-purity material is a primary consideration.

Synthetic efficiency Process chemistry Purity optimization

High-Value Application Scenarios Where Methyl 3-amino-4-(m-tolylamino)benzoate Provides Demonstrable Advantage


Medicinal Chemistry: Synthesis of Kinase Inhibitor Libraries Requiring Aryl-Tunable Scaffolds

The m-tolylamino group provides a distinct electronic and steric environment compared to the phenylamino or benzylamino analogs, enabling medicinal chemists to probe structure-activity relationships (SAR) at the solvent-exposed region of kinase ATP-binding pockets. The increased lipophilicity (estimated XLogP3 ≈ 3.1 vs. 2.6 for the des-methyl analog [1]) enhances passive membrane permeability, a critical parameter when the compound is elaborated into a final drug-like molecule. The free 3-amino group allows selective diazotization or acylation before the 4-arylamino group, providing a programmable sequence of derivatization that is not achievable with simpler 3-aminobenzoates lacking the 4-arylamino substituent [2].

Process Chemistry: Cost-Efficient Scale-Up of High-Purity Building Blocks via Selective Esterification

The synthetic process validated in EP 0853077 A1 demonstrates that alkyl 3-amino-4-substituted benzoates can be produced at >90% yield with >98% purity without amino protection [2]. This is directly applicable to methyl 3-amino-4-(m-tolylamino)benzoate, as the process is general for the class. Procurement of material manufactured by this process ensures that the product is free from N-alkylated impurities that would otherwise arise from Fischer esterification, reducing the need for costly chromatographic purification in subsequent steps [2].

Chemical Biology: Probe Design Requiring Defined Lipophilicity and Conformational Profile

The combination of a conserved TPSA (64.4 Ų) with increased molecular weight (+14 Da vs. phenylamino analog) and an additional rotatable bond (+1) makes this compound an ideal starting point for designing chemical probes where incremental modulation of lipophilicity without altering hydrogen-bonding capacity is desired [3]. This profile is particularly relevant for PROTAC (proteolysis-targeting chimera) linker design, where fine-tuning of physicochemical properties influences ternary complex formation and cellular activity.

Agrochemical Intermediate: Synthesis of Arylaminobenzoate-Derived Herbicide Candidates

Arylaminobenzoate derivatives have demonstrated activity as photosystem II herbicides, with structure-activity relationships paralleling those observed in mammalian chloride channel block [4]. The m-tolyl substitution pattern offers a distinct electronic effect that may modulate herbicidal potency and crop selectivity relative to phenylamino or halogen-substituted analogs, making this specific compound a valuable input for agrochemical discovery programs.

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